molecular formula C13H17I2NO2 B1450792 (S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol CAS No. 477339-39-2

(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol

Cat. No. B1450792
M. Wt: 473.09 g/mol
InChI Key: WVBNUUNXQNMMOB-LLVKDONJSA-N
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Description

“(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol” is a chemical compound with the empirical formula C13H17I2NO2 . It has a molecular weight of 473.09 . This compound is useful in catalytic asymmetric sulfoxidation of alkyl aryl sulfides and in the kinetic resolution of alkyl aryl sulfoxides .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)C@@H\\N=C\\c1cc(I)cc(I)c1O . This indicates that the compound contains a chiral center at the carbon atom attached to the hydroxy group, the imino group, and the methyl groups .


Physical And Chemical Properties Analysis

This compound is a solid with an optical activity of [α]20/D -19°, c = 3% in acetone . It has a melting point range of 164-168 °C . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Copper(II) Complexes with Isoxazole Schiff Bases

Copper(II) complexes derived from Schiff bases have been synthesized and investigated for their potential applications. These complexes show significant DNA binding and cleavage activities, suggesting their use in biochemistry and molecular biology. Additionally, they exhibit antioxidant and antimicrobial properties, making them candidates for developing new antimicrobial agents (Ganji et al., 2018).

Schiff Base Ligands for Metal Complexes

Schiff base ligands have been used to create metal complexes with potential applications in antimicrobial activity and DNA binding and cleavage studies. These complexes demonstrate an intercalative mode of binding to DNA and exhibit higher antimicrobial activity compared to their ligands alone, suggesting their utility in developing novel therapeutic agents (Kumar et al., 2017).

Antimicrobial Activity of Schiff Base Ligands

Schiff bases derived from thiazole and thiadiazole have shown moderate activity against various bacterial and fungal species. These findings contribute to the search for new antimicrobial compounds, highlighting the potential of Schiff bases in pharmaceutical chemistry (Vinusha et al., 2015).

Fluorescence Sensing of pH

Schiff base molecules have been employed as fluorescent chemosensors for pH, demonstrating the ability to undergo significant fluorescence changes in response to pH variations. This property is useful in developing pH sensors for biological and environmental applications (Halder et al., 2018).

Fluorescence Sensing of Metal Ions

Quinoline-based Schiff base compounds have been synthesized and found to be effective fluorescence chemosensors for Al3+ and Zn2+ ions, showcasing potential applications in environmental monitoring and chemical sensing (Hazra et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its catalytic properties, particularly in the context of asymmetric sulfoxidation reactions. This could potentially lead to the development of more efficient and selective catalytic processes .

properties

IUPAC Name

2-[[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]iminomethyl]-4,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17I2NO2/c1-13(2,3)11(7-17)16-6-8-4-9(14)5-10(15)12(8)18/h4-6,11,17-18H,7H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBNUUNXQNMMOB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)N=CC1=C(C(=CC(=C1)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)N=CC1=C(C(=CC(=C1)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol

CAS RN

477339-39-2
Record name (S)-(-)-2-[(1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl]-4,6-diiodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol
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(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol
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(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol
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(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol
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(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol
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(S)-(-)-2-((1-Hydroxy-3,3-dimethylbutan-2-ylimino)methyl)-4,6-diiodophenol

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